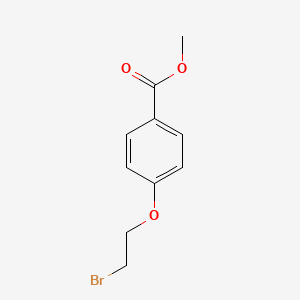

Methyl 4-(2-bromoethoxy)benzoate

Descripción general

Descripción

Methyl 4-(2-bromoethoxy)benzoate is a chemical compound that is part of a broader class of organic compounds known for their diverse chemical and physical properties. While the specific compound is not directly studied in the provided papers, related compounds with bromo and benzoate groups have been synthesized and characterized, indicating the interest in such structures for various applications, including material science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, as seen in the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, which was prepared by reacting methyl-4-formylbenzoate with phenylhydrazine . Similarly, methyl 4-(bromomethyl)benzoate was synthesized using a reaction between methyl 4-methylbenzoate and N-bromosuccinimide under optimized conditions . These methods suggest that the synthesis of Methyl 4-(2-bromoethoxy)benzoate could potentially be achieved through similar bromination and esterification reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and single-crystal X-ray diffraction. For instance, the structure of a novel ortho-fluoroazobenzene derivative was determined, revealing the presence of two unique rotomers in the lattice . The crystal structures of bromo-hydroxy-benzoic acid derivatives have also been compared, highlighting the importance of intermolecular interactions such as hydrogen bonds and Br...O interactions . These studies provide insights into the potential molecular structure of Methyl 4-(2-bromoethoxy)benzoate, which could also exhibit interesting crystal packing and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various contexts. For example, the photoactive properties of methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate were studied, showing that while the molecule is photoactive in solution, its crystalline state inhibits photo-induced structural reorganization . Additionally, the regioselective 2,4-dibromohydration of conjugated enynes for the synthesis of 2-(2,4-dibromobut-2-enoyl)benzoate demonstrates the potential for neighboring-group participation in bromination reactions . These findings suggest that Methyl 4-(2-bromoethoxy)benzoate could also participate in various chemical reactions, potentially leading to the formation of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related methyl benzoate derivatives have been characterized. For instance, a series of methyl 4-(4-alkoxystyryl)benzoates exhibited liquid crystalline and fluorescence properties, with thermal stability up to 200°C . The determination of diastereoisomers of a bromomethyl benzoate derivative by supercritical fluid chromatography highlights the importance of understanding the physical properties for the separation and purification of such compounds . These studies suggest that Methyl 4-(2-bromoethoxy)benzoate would likely have distinct physical and chemical properties that could be tailored for specific applications.

Aplicaciones Científicas De Investigación

Synthesis of Complex Organic Compounds :

- Methyl 4-(2-bromoethoxy)benzoate is utilized in the synthesis of complex organic compounds. For instance, it is employed in the production of d-forosamine, a component of certain antibiotics, through a series of reactions including palladium-catalyzed, allylic amination of unsaturated sugars (Baer & Hanna, 1981).

Liquid Crystal Production :

- This compound plays a role in the synthesis of liquid crystals. For example, it's used in the Wittig reaction to produce methyl [4-(nonyloxy) styryl] benzoate, a compound with applications in the field of liquid crystal display technologies (Wang, Liu, & Lin, 2007).

Intermediate for Pharmaceutical and Chemical Syntheses :

- Methyl 4-(2-bromoethoxy)benzoate serves as an important intermediate in various pharmaceutical and chemical syntheses. It is used in the creation of several organic compounds, indicating its versatility in synthetic chemistry (Yun-mei, 2012).

Biological Activity Studies :

- Research into methyl benzoate derivatives, including Methyl 4-(2-bromoethoxy)benzoate, has explored their biological activities. Studies have examined these compounds' effects on enzymes like Paraoxonase 1, which is involved in the metabolism of various compounds (Korkmaz et al., 2022).

Crystal Structure Analysis :

- Methyl 4-(2-bromoethoxy)benzoate has been studied for its crystal structure properties. Understanding the crystal structure of such compounds is crucial for applications in material science and pharmaceuticals (Suchetan et al., 2016).

Spectroelectrochemical Applications :

- The compound is used in spectroelectrochemical applications, such as in the synthesis of novel benzophenone derivatives for studying their electrochemical properties (Tang, Zhu, & Luo, 2006).

Safety and Hazards

“Methyl 4-(2-bromoethoxy)benzoate” is classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P271, and P280 . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Propiedades

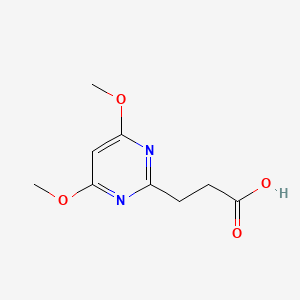

IUPAC Name |

methyl 4-(2-bromoethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBJPYYTGUCVFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365504 | |

| Record name | methyl 4-(2-bromoethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-bromoethoxy)benzoate | |

CAS RN |

56850-91-0 | |

| Record name | methyl 4-(2-bromoethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the antifungal activity of Methyl 4-(2-bromoethoxy)benzoate?

A: Research indicates that Methyl 4-(2-bromoethoxy)benzoate displays notable antifungal activity against Rhizoctonia solani AG1. At a concentration of 200 μg/mL, the compound demonstrated an 88.6% inhibition rate against this plant pathogen [].

Q2: What are the structural characteristics of Methyl 4-(2-bromoethoxy)benzoate?

A: Methyl 4-(2-bromoethoxy)benzoate crystallizes in the monoclinic system with the space group P21/n. This structural information was determined using X-ray crystal diffraction, along with other characterization techniques such as IR, MS, and NMR [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

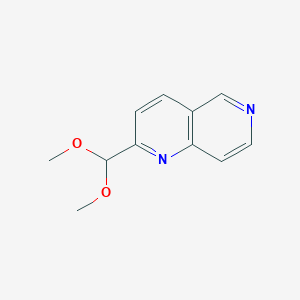

![1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1301099.png)

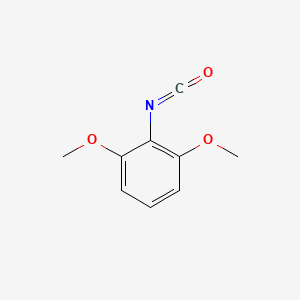

![3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid](/img/structure/B1301103.png)

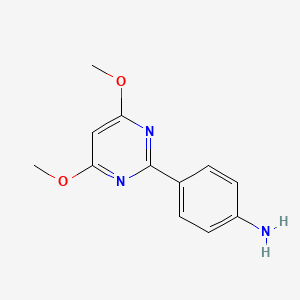

![4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid](/img/structure/B1301104.png)